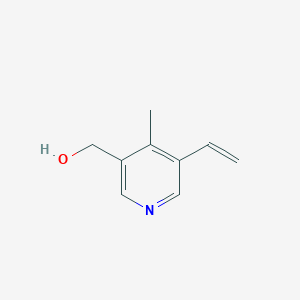

(5-Ethenyl-4-methylpyridin-3-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various scientific domains. nih.govrsc.org The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. This facilitates a wide range of chemical transformations, making pyridine derivatives versatile building blocks in organic synthesis. nih.gov

The significance of these scaffolds is underscored by their prevalence in a vast array of bioactive molecules, including vitamins (such as niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.com In medicinal chemistry, the pyridine nucleus is a common feature in drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. researchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a ligand for metal ions also contributes to its importance in catalysis and materials science. researchgate.net

Overview of the Chemical Landscape of (5-Ethenyl-4-methylpyridin-3-yl)methanol

This compound represents a specific, functionalized pyridine derivative. Its structure incorporates three key substituents on the pyridine core: an ethenyl (vinyl) group, a methyl group, and a hydroxymethyl group. This combination of functional groups suggests a molecule with a rich and varied chemical reactivity, making it an intriguing target for synthesis and further investigation.

The vinyl group is susceptible to a variety of addition reactions and can participate in polymerization. wikipedia.org The hydroxymethyl group provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. chemicalbook.com The methyl group can potentially undergo functionalization, and the pyridine nitrogen itself can be quaternized or coordinated to metal centers. mdpi.com This multifunctionality positions this compound as a versatile intermediate for the synthesis of more complex molecules.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and chloroform. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Density | Predicted to be ~1.1 g/cm³ |

Note: The data in this table is inferred based on the properties of structurally similar compounds and has not been experimentally verified for this compound.

Scope and Research Objectives for the Compound

Given the absence of extensive literature on this compound, the primary research objective would be its successful synthesis and characterization. A plausible synthetic route could involve a multi-step process starting from a readily available substituted pyridine. One potential strategy could be the synthesis of a di-substituted pyridine followed by the introduction of the vinyl and hydroxymethyl groups. For instance, a starting material like 3,4-lutidine could be functionalized at the 5-position.

Subsequent research would likely focus on exploring the reactivity of its distinct functional groups. For example, the vinyl group could be utilized in Heck, Suzuki, or other cross-coupling reactions to build more complex molecular architectures. It could also serve as a monomer for the synthesis of novel polymers with tailored properties. researchgate.net

The hydroxymethyl group offers another handle for derivatization. It could be converted into a leaving group to facilitate nucleophilic substitution reactions or oxidized to introduce an aldehyde or carboxylic acid functionality, further expanding the synthetic utility of the molecule. The pyridine nitrogen could be quaternized to modify the electronic properties and solubility of the molecule or used to form coordination complexes with various metals, opening avenues in catalysis research.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application |

| Organic Synthesis | Intermediate for the synthesis of complex heterocyclic compounds. |

| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |

| Materials Science | Monomer for the creation of functional polymers and materials. |

| Catalysis | Precursor for the synthesis of novel ligands for transition metal catalysts. |

Structure

3D Structure

Properties

CAS No. |

88110-20-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(5-ethenyl-4-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-10-5-9(6-11)7(8)2/h3-5,11H,1,6H2,2H3 |

InChI Key |

OEBMGFIXALXELD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1CO)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Ethenyl 4 Methylpyridin 3 Yl Methanol

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group at the 5-position of the pyridine (B92270) ring is an electron-rich π-system, making it susceptible to a range of addition and transformation reactions. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

Hydrogenation and Halogenation Reactions

Hydrogenation: The double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts the ethenyl group to an ethyl group, yielding (5-Ethyl-4-methylpyridin-3-yl)methanol. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction conditions are generally mild, often proceeding at room temperature and atmospheric or slightly elevated pressure.

| Reactant | Product | Catalyst | Conditions |

| (5-Ethenyl-4-methylpyridin-3-yl)methanol | (5-Ethyl-4-methylpyridin-3-yl)methanol | Pd/C | H₂, Solvent (e.g., Ethanol) |

Halogenation: The ethenyl group can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds by the attack of the electron-rich double bond on the halogen, leading to the formation of a dihaloalkane. For instance, reaction with bromine would yield (5-(1,2-dibromoethyl)-4-methylpyridin-3-yl)methanol. These reactions are typically performed in an inert solvent like dichloromethane (B109758) at or below room temperature. The regioselectivity of halogenation on the pyridine ring itself is generally low under these conditions, with the reaction favoring addition across the vinyl group.

| Reactant | Reagent | Product | Solvent |

| This compound | Br₂ | (5-(1,2-dibromoethyl)-4-methylpyridin-3-yl)methanol | CH₂Cl₂ |

Polymerization and Copolymerization Studies

Vinylpyridines are well-known monomers for the synthesis of polymers and copolymers. The ethenyl group of this compound can participate in polymerization reactions, initiated by radical, anionic, or cationic methods, to form poly(this compound). The resulting polymer would feature a polyethylene (B3416737) backbone with pendant (4-methylpyridin-3-yl)methanol (B1296837) units.

Furthermore, this monomer can be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to produce copolymers with tailored properties. The incorporation of the pyridylmethanol unit can introduce functionalities such as hydrophilicity, metal-coordinating sites, and pH-responsiveness to the resulting polymer.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. When reacted with a suitable diene, such as cyclopentadiene (B3395910) or butadiene, this compound can form a new cyclohexene (B86901) ring fused to the pyridine. The reactivity of vinylpyridines in Diels-Alder reactions can often be enhanced by the use of Lewis acid catalysts, which coordinate to the pyridine nitrogen, thereby increasing the electron-withdrawing nature of the pyridine ring and activating the dienophile.

For example, the reaction with cyclopentadiene would yield a tricyclic adduct. The stereochemistry and regiochemistry of the product are governed by the established rules of the Diels-Alder reaction.

Epoxidation and Dihydroxylation Reactions

Epoxidation: The ethenyl group can be converted to an epoxide (oxirane) ring by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield (5-(oxiran-2-yl)-4-methylpyridin-3-yl)methanol. The epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation: The ethenyl group can be dihydroxylated to form a vicinal diol, (5-(1,2-dihydroxyethyl)-4-methylpyridin-3-yl)methanol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. wikipedia.org The choice of reagents allows for control over the stereochemistry of the resulting diol.

| Transformation | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA | (5-(oxiran-2-yl)-4-methylpyridin-3-yl)methanol | - |

| syn-Dihydroxylation | OsO₄, NMO | (5-(1,2-dihydroxyethyl)-4-methylpyridin-3-yl)methanol | syn |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (5-(1,2-dihydroxyethyl)-4-methylpyridin-3-yl)methanol | anti |

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position is a primary alcohol and can undergo characteristic oxidation reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Oxidation to Aldehyde: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde, yielding 5-ethenyl-4-methylnicotinaldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations. These reactions are typically performed in anhydrous organic solvents. Manganese dioxide (MnO₂) is another effective reagent for the oxidation of benzylic and allylic-type alcohols, and given the position of the hydroxymethyl group on the pyridine ring, it is expected to be a suitable oxidant for this conversion. commonorganicchemistry.comcore.ac.ukyoutube.com

Oxidation to Carboxylic Acid: Further oxidation of the hydroxymethyl group, or the intermediate aldehyde, leads to the formation of the corresponding carboxylic acid, 5-ethenyl-4-methylnicotinic acid. Stronger oxidizing agents are employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or nitric acid. google.comgoogle.com The reaction conditions for these oxidations are generally more vigorous than those used for aldehyde synthesis.

| Reactant | Reagent | Product |

| This compound | PCC or MnO₂ | 5-Ethenyl-4-methylnicotinaldehyde |

| This compound | KMnO₄ or HNO₃ | 5-Ethenyl-4-methylnicotinic acid |

Esterification and Etherification Reactions

The primary alcohol of the hydroxymethyl group is expected to readily undergo both esterification and etherification reactions, which are fundamental transformations for alcohols.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form the corresponding esters. vedantu.com This reaction typically proceeds through the protonation of the carboxylic acid, which is then attacked by the nucleophilic oxygen of the alcohol. researchgate.net Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. organic-chemistry.org

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a common method, would involve the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of the alcohol, which, if reacted with another alcohol, can lead to an ether. nih.govacs.org More modern methods may involve the use of catalysts like iron(III) chloride for the etherification of benzylic-type alcohols. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | (5-Ethenyl-4-methylpyridin-3-yl)methyl ester |

| Esterification | Acyl Chloride (R-COCl), Pyridine | (5-Ethenyl-4-methylpyridin-3-yl)methyl ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-(Alkoxymethyl)-5-ethenyl-4-methylpyridine |

| Etherification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-(Alkoxymethyl)-5-ethenyl-4-methylpyridine |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the benzylic-type carbon of this compound is not a favorable process. thieme-connect.comlibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Once activated, this position is expected to be susceptible to attack by a wide range of nucleophiles. Given the benzylic-like nature of the hydroxymethyl group, the substitution could proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. patsnap.com The resonance stabilization of a potential benzylic carbocation could favor an S(_N)1 pathway. chemistrysteps.com

| Nucleophile | Reagent Example | Expected Product |

| Halide | HBr | 3-(Bromomethyl)-5-ethenyl-4-methylpyridine |

| Cyanide | NaCN | (5-Ethenyl-4-methylpyridin-3-yl)acetonitrile |

| Azide | NaN₃ | 3-(Azidomethyl)-5-ethenyl-4-methylpyridine |

| Thiolate | R-SNa | 3-(Alkylthiomethyl)-5-ethenyl-4-methylpyridine |

Derivatization to Activated Leaving Groups

To enhance its reactivity towards nucleophilic substitution, the hydroxyl group of this compound can be converted into a variety of better leaving groups. libretexts.orgyoutube.com Common methods include the formation of tosylates, mesylates, or triflates by reacting the alcohol with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. youtube.compearson.com These sulfonate esters are excellent leaving groups, making the carbon atom to which they are attached highly electrophilic and ready for subsequent substitution reactions. Another common method is the reaction with thionyl chloride (SOCl₂) or phosphorus trihalides (e.g., PBr₃) to form the corresponding alkyl halides directly. youtube.com

| Leaving Group | Reagent | Base |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine |

| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine |

| Chloride | Thionyl chloride (SOCl₂) | Pyridine |

| Bromide | Phosphorus tribromide (PBr₃) | None |

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring exhibits its own characteristic reactivity, influenced by the aromatic system.

Deprotonation and Subsequent Electrophilic Trapping

The methyl group on a pyridine ring is weakly acidic and can be deprotonated by a strong base, such as organolithium reagents (e.g., butyllithium), to form a resonance-stabilized carbanion. researchgate.netchemicalforums.com This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at the methyl position.

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl iodide (CH₃I) | (5-Ethenyl-4-ethylpyridin-3-yl)methanol |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | (5-Ethenyl-4-(2-hydroxy-2-phenylethyl)pyridin-3-yl)methanol |

| Carbon Dioxide | CO₂ | 2-(5-(Hydroxymethyl)-4-methylpyridin-3-yl)acetic acid |

Oxidation of the Methyl Group

The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or even be completely removed under certain conditions. bme.hu The choice of oxidizing agent and reaction conditions will determine the final product. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) would likely convert the methyl group to a carboxylic acid. google.com Milder or more selective oxidizing agents might allow for the isolation of the corresponding aldehyde.

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Heat, Basic conditions | 5-(Hydroxymethyl)-3-vinylpyridine-4-carboxylic acid |

| Argentous Oxide (Ag₂O) | High Temperature | 5-(Hydroxymethyl)-3-vinylnicotinaldehyde |

Radical Reactions at the Methyl Position

The benzylic-like nature of the methyl group on the pyridine ring makes it susceptible to free radical reactions, particularly radical halogenation. wikipedia.org In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source like N-bromosuccinimide (NBS), the methyl group can be selectively halogenated to form a halomethylpyridine derivative. google.comyoutube.com This transformation provides another route to functionalize this position, as the resulting halide is a good leaving group for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or UV light) | (4-(Bromomethyl)-5-ethenylpyridin-3-yl)methanol |

| Radical Chlorination | N-Chlorosuccinimide (NCS), Radical Initiator | (4-(Chloromethyl)-5-ethenylpyridin-3-yl)methanol |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a primary site for electrophilic attack. This reactivity is fundamental to a variety of transformations, including quaternization, complexation with metal ions, N-oxidation, and N-alkylation.

Quaternization Reactions

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium salt. This transformation significantly alters the electronic properties and solubility of the molecule. The reaction typically proceeds by treating the pyridine derivative with an alkyl halide.

While specific studies on the quaternization of this compound are not extensively documented, the reactivity can be inferred from studies on analogous pyridine compounds. For instance, the quaternization of poly(4-vinylpyridine) with various alkyl halides has been thoroughly investigated, demonstrating the susceptibility of the vinyl-substituted pyridine nitrogen to alkylation. mdpi.comnih.gov The reaction rates and yields are influenced by factors such as the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom.

Table 1: Representative Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Poly(4-vinylpyridine) | Methyl iodide | Methanol (B129727) | Reflux | Poly(N-methyl-4-vinylpyridinium iodide) | High | mdpi.com |

Note: This table presents data from related compounds to illustrate the general principles of quaternization reactions.

Complexation with Metal Ions

The nitrogen atom of the pyridine ring can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. This property is fundamental in the fields of catalysis, materials science, and bioinorganic chemistry. The ability of this compound to form metal complexes would be influenced by the steric and electronic environment of the nitrogen atom, as well as the nature of the metal ion.

Table 2: Examples of Metal Complexes with Pyridine-Based Ligands

| Ligand | Metal Salt | Solvent | Product | Coordination Mode | Reference |

|---|---|---|---|---|---|

| 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine | [PdCl2(cod)] | Acetone | [Pd(L1)Cl2] | N,N-bidentate | rsc.org |

| Pyridine | CuCl | Ethanol | [Cu(pyridine)nCl] | Monodentate | jscimedcentral.com |

Note: This table provides examples of metal complexation with related pyridine-containing ligands to demonstrate the coordination potential.

N-Oxidation and N-Alkylation

N-Oxidation of the pyridine nitrogen atom yields the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, often facilitating subsequent functionalization of the pyridine ring. For instance, pyridine N-oxides can undergo rearrangements or be used to introduce substituents at the C2-position of the ring. bme.hubme.hu

N-Alkylation , as discussed in the context of quaternization, involves the formation of a C-N bond at the pyridine nitrogen. Beyond simple alkyl halides, more complex alkylating agents can be employed, and the reaction conditions can be tuned to control the outcome. For example, N-alkylation of aromatic amines with alcohols can be achieved using ruthenium-based catalysts under mild conditions. nih.gov The reactivity of the pyridine nitrogen in this compound towards N-alkylation would be influenced by the electronic effects of the substituents on the ring. The N-alkylation of pyridinium salts has also been explored as a route to secondary amines. chemrxiv.org

Chemo- and Regioselective Transformations of Multiple Functional Groups

The presence of multiple functional groups in this compound—the vinyl group, the hydroxymethyl group, and the substituted pyridine ring—opens up possibilities for chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

Achieving such selectivity is a key challenge and a significant area of research in organic synthesis. For instance, in reactions involving both the vinyl and hydroxymethyl groups, one could be selectively targeted while the other remains intact by careful choice of reagents and reaction conditions. Similarly, reactions at the pyridine ring can be directed to specific positions based on the electronic and steric influences of the existing substituents.

Studies on the chemo- and regioselective transformations of complex molecules containing pyridine moieties are ongoing. For example, the palladium-catalyzed regioselective arylation of 7-azaindoles has been demonstrated, highlighting the ability to functionalize a specific position on a heterocyclic ring system. acs.org Furthermore, the chemo- and regiocontrol in the condensation reactions of 1,2,4-triketone analogs to form pyrazoles and pyridazinones showcases how substituent effects and reaction conditions can dictate the outcome of complex transformations. mdpi.comnih.govurfu.ru While direct examples for this compound are scarce, these studies provide a framework for predicting and designing selective transformations for this multifunctional molecule.

Mechanistic Investigations in 5 Ethenyl 4 Methylpyridin 3 Yl Methanol Chemistry

Kinetic Studies of Key Reactions

A thorough search of scientific literature reveals a lack of kinetic studies focused specifically on reactions involving (5-Ethenyl-4-methylpyridin-3-yl)methanol. To date, no published research articles have reported on the rate constants, reaction orders, or activation energies for transformations of this compound. Such studies would be invaluable for understanding the factors that control the speed of its reactions and for optimizing potential synthetic applications.

Stereochemical Outcomes of Transformations

There is currently no available information in peer-reviewed literature regarding the stereochemical outcomes of transformations involving this compound. As the parent molecule is achiral, stereochemistry would become a factor in reactions that introduce a new chiral center. For example, asymmetric epoxidation of the ethenyl group or addition of a chiral nucleophile to the hydroxymethyl group could, in principle, lead to stereoisomeric products. However, no such reactions or their stereochemical analyses have been documented for this specific compound.

Role of Catalysts and Reagents in Reaction Mechanism

While the broader field of pyridine (B92270) chemistry involves a wide array of catalysts and reagents, specific information on their role in the reaction mechanisms of this compound is not documented. It can be extrapolated that catalysts could play a significant role in facilitating reactions at the vinyl or alcohol functionalities. For instance, transition metal catalysts are often employed for cross-coupling reactions involving vinyl groups. Similarly, acid or base catalysis could be utilized for reactions at the hydroxyl group. The specific choice of reagents would be crucial in dictating the reaction pathway and the nature of the resulting products. However, without experimental studies on this particular molecule, any discussion on the role of catalysts and reagents remains speculative.

Spectroscopic and Analytical Characterization Methodologies for 5 Ethenyl 4 Methylpyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (5-Ethenyl-4-methylpyridin-3-yl)methanol. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural assignment can be achieved.

In the ¹H NMR spectrum of this compound, each proton in a unique chemical environment will give rise to a distinct signal. The pyridine (B92270) ring protons, vinyl group protons, methyl protons, methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton will all have characteristic chemical shifts.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinyl group will exhibit a complex splitting pattern, typically consisting of a doublet of doublets for the proton on the carbon attached to the ring, and two separate signals for the terminal geminal protons. The methyl group will appear as a singlet in the aliphatic region, while the methylene protons of the hydroxymethyl group will also be a singlet, slightly downfield due to the adjacent oxygen atom. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.2 - 8.5 | s |

| Pyridine H-6 | 8.3 - 8.6 | s |

| Ethenyl -CH= | 6.5 - 7.0 | dd |

| Ethenyl =CH₂ (trans) | 5.8 - 6.2 | d |

| Ethenyl =CH₂ (cis) | 5.3 - 5.7 | d |

| -CH₂OH | 4.5 - 4.8 | s |

| -CH₃ | 2.2 - 2.5 | s |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will produce a signal at a characteristic chemical shift. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm). The carbons of the ethenyl group will appear in the olefinic region, and the methyl and methylene carbons will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~140 |

| Pyridine C-5 | ~130 |

| Pyridine C-6 | ~148 |

| Ethenyl -CH= | ~136 |

| Ethenyl =CH₂ | ~115 |

| -CH₂OH | ~60 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For instance, it would show correlations between the protons of the vinyl group, helping to assign their specific signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the -CH₂OH protons to the -CH₂OH carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different functional groups. For example, it would show a correlation between the methyl protons and the C-4 and C-5 carbons of the pyridine ring, confirming the position of the methyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show the following key absorption bands:

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol.

Aromatic C-H stretch: Signals for the C-H bonds on the pyridine ring would appear just above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H stretches of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The C=C stretch of the ethenyl group would also be found in this region.

C-O stretch: A strong band corresponding to the stretching vibration of the C-O bond of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range.

Vinyl C-H bends: Out-of-plane bending vibrations for the vinyl group typically appear as strong bands in the 900-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the C=C and C=N ring vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

| C=C / C=N (Pyridine ring) | 1400 - 1600 | Medium to Strong |

| C=C (Ethenyl) | ~1640 | Medium |

| C-O (Primary alcohol) | 1000 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₉H₁₁NO), the expected exact mass is approximately 149.0841 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 149. The fragmentation pattern would likely involve:

Loss of a hydrogen atom: A peak at m/z 148 ([M-H]⁺).

Loss of a hydroxyl radical: A peak at m/z 132 ([M-OH]⁺).

Loss of formaldehyde (B43269) (CH₂O): A prominent peak at m/z 119, resulting from a rearrangement of the hydroxymethyl group. This is a common fragmentation pathway for benzyl-type alcohols.

Loss of a methyl radical: A peak at m/z 134 ([M-CH₃]⁺).

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 150.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the pyridine ring and the ethenyl group in this compound is expected to give rise to characteristic absorptions in the UV region.

The spectrum would likely show absorptions corresponding to:

π → π transitions:* These are typically strong absorptions and are expected to occur for the aromatic pyridine ring and the ethenyl group. The conjugation between the ring and the vinyl group would likely shift these absorptions to longer wavelengths compared to unsubstituted pyridine.

n → π transitions:* A weaker absorption at a longer wavelength may be observed, corresponding to the transition of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.

The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in determining the purity of this compound and for its separation from reaction mixtures and impurities. Gas chromatography and high-performance liquid chromatography are particularly powerful tools for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the compound and any volatile impurities.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification.

Following separation in the GC, the molecules enter the mass spectrometer. Here, they are ionized, typically through electron impact (EI), which results in the formation of a molecular ion and a series of fragment ions. The mass-to-charge ratio of these ions is analyzed to produce a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragments would be expected from the loss of the methanol group, the ethenyl group, and cleavage of the pyridine ring.

The table below illustrates a hypothetical set of parameters for a GC-MS analysis of this compound.

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-450 amu |

| Hypothetical Retention Time | 12.5 minutes |

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical parameters for the analysis of a compound of this nature.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC is a common and effective method for purity assessment.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A UV detector is commonly used for the analysis of aromatic compounds like this compound, as the pyridine ring exhibits strong ultraviolet absorbance. The wavelength of detection is chosen to maximize the sensitivity for the compound of interest. The purity of a sample can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Below is a table with representative HPLC conditions for the analysis of this compound.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 8.2 minutes |

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical parameters for the analysis of a compound of this nature.

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

The data obtained from X-ray crystallography can confirm the connectivity of the atoms in this compound and reveal details about its stereochemistry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

A hypothetical crystallographic data table for this compound is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| R-factor | 0.045 |

Disclaimer: The data presented in this table is for illustrative purposes only and represents hypothetical crystallographic parameters for a compound of this nature, as no published crystal structure is currently available.

Computational and Theoretical Investigations of 5 Ethenyl 4 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules like pyridine (B92270) derivatives. scirp.org Common approaches involve using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for the geometry and electronic properties of similar heterocyclic systems. irjweb.commdpi.com

The optimized molecular geometry of (5-Ethenyl-4-methylpyridin-3-yl)methanol, as determined by DFT, serves as the foundation for analyzing its electronic properties. The distribution of electrons within the molecule is non-uniform due to the presence of heteroatoms and π-systems. The nitrogen atom in the pyridine ring, being more electronegative than carbon, draws electron density towards itself. This, combined with the delocalized π-electrons of the aromatic ring and the ethenyl (vinyl) group, governs the molecule's reactivity.

A key tool for visualizing this charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP map would be expected to show:

A region of strong negative potential (typically colored red) localized around the pyridine nitrogen atom, corresponding to its lone pair of electrons. This site is a primary target for electrophilic attack or hydrogen bond donation.

A region of positive potential (typically colored blue) around the hydrogen atom of the hydroxyl group (-CH₂OH), making it susceptible to nucleophilic attack or hydrogen bond acceptance.

Intermediate potentials across the carbon framework, with the π-systems of the pyridine ring and ethenyl group influencing the local electronic environment.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ethenyl group, which are the most probable sites for oxidation. The LUMO is anticipated to be distributed over the π-antibonding system of the pyridine ring, indicating the likely region for reduction. DFT calculations, such as those at the B3LYP/6-311+G(d,p) level, can provide quantitative values for these properties.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 4.83 | A measure of chemical stability and reactivity irjweb.com |

Note: These are representative values based on DFT calculations for analogous substituted pyridine and quinoline (B57606) compounds and serve as an estimation for this compound. irjweb.com

Conformational Analysis and Energy Landscapes

The presence of single bonds in the methanol (B129727) (-CH₂OH) and ethenyl (-CH=CH₂) substituents allows for rotational freedom, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with their interconversion.

This analysis is typically performed by systematically rotating the key dihedral angles—such as the C(ring)-C(methylene)-O-H angle of the methanol group and the C(ring)-C(vinyl)-C-H angles of the ethenyl group—and calculating the potential energy at each step. This process generates a potential energy surface (PES) from which low-energy minima (stable conformers) and the energy barriers for rotation can be identified. Such studies on azapeptides and other flexible molecules have shown that both traditional DFT and dispersion-corrected functionals (like B3LYP-D3) are effective for this purpose. mdpi.com

For this compound, the primary conformational questions involve the orientation of the hydroxyl group relative to the pyridine ring. A key interaction could be a potential intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. The relative stability of different conformers would be determined by a balance of steric hindrance from the adjacent methyl group and stabilizing electronic interactions.

| Conformer | Dihedral Angle (N-C3-Cα-O) | Relative Energy (kcal/mol) | Description |

| A | ~0° | 0.00 | Most stable conformer, potentially stabilized by an intramolecular H-bond. |

| B | ~180° | 2.5 | A higher energy conformer where the OH group is oriented away from the ring. |

| C | ~90° | 5.1 | A transition state for rotation between conformers A and B. |

Note: The data presented are hypothetical and illustrative of typical results from a conformational analysis.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of short-lived transition states that are difficult to observe experimentally. A plausible reaction for this compound is the oxidation of its primary alcohol functional group to the corresponding aldehyde, (5-ethenyl-4-methylpyridine-3-carbaldehyde).

DFT calculations can be used to model the entire reaction pathway. acs.orgresearchgate.net This involves:

Optimizing Geometries: Calculating the minimum energy structures of the reactant, product, and any intermediates.

Locating the Transition State (TS): Finding the first-order saddle point on the potential energy surface that connects the reactant and product. This structure represents the highest energy point along the minimum energy path.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

| Reactant + Oxidant | 0.0 | The initial state of the system before reaction. |

| Transition State (TS) | +16.2 | The activation energy barrier for the rate-determining step (e.g., H-abstraction). researchgate.net |

| Product + Reduced Oxidant | -1.9 | The final state of the system after reaction. researchgate.net |

Note: The energy values are representative examples based on DFT studies of methanol oxidation by transition-metal-oxo complexes and serve to illustrate the principles of a reaction coordinate profile. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, providing a powerful means to confirm molecular structures and interpret experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting ¹H and ¹³C NMR chemical shifts (δ). acs.orgconicet.gov.ar Calculated isotropic shielding values are converted to chemical shifts by referencing them against a computed standard, such as tetramethylsilane (B1202638) (TMS). rsc.org This technique has proven useful in assigning the correct structure where experimental data may be ambiguous. ucl.ac.uk

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-2 | 8.35 | 148.5 |

| Pyridine H-6 | 8.40 | 150.2 |

| Methyl (-CH₃) | 2.45 | 18.9 |

| Methanol (-CH₂) | 4.70 | 62.1 |

| Methanol (-OH) | 5.10 | - |

| Ethenyl (=CH-) | 6.75 (trans to ring) | 135.8 |

| Ethenyl (=CH₂) | 5.50 (cis), 5.95 (trans) | 118.4 |

Note: These predicted chemical shifts are estimations based on typical values for substituted pyridines and vinyl groups.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and corresponding IR intensities of a molecule. The resulting theoretical spectrum can be compared with experimental data to identify characteristic functional groups. To account for systematic errors from anharmonicity and basis set limitations, calculated frequencies are often scaled by an empirical factor.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3450 | Broad band from the hydroxyl group. |

| Aromatic C-H Stretch | ~3050-3100 | Stretching of H atoms on the pyridine ring. |

| Aliphatic C-H Stretch | ~2900-2980 | Stretching in methyl and methylene (B1212753) groups. |

| C=C / C=N Stretch | ~1550-1610 | Ring and vinyl group stretching vibrations. |

| C-O Stretch | ~1050 | Stretching of the primary alcohol C-O bond. |

Note: Frequencies are approximate and represent typical values for the specified functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. irjweb.com It predicts the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (f), which correspond to the probability of a given electronic transition. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the conjugated system of the pyridine ring and the ethenyl substituent.

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π→π) | 4.65 | 267 | 0.15 |

| S₀ → S₂ (π→π) | 5.20 | 238 | 0.42 |

Note: The data are hypothetical, representing typical TD-DFT results for aromatic systems.

Molecular Dynamics Simulations for Solvent Interactions

While quantum chemical calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule within its environment, such as in a solvent. researchgate.net An MD simulation models the molecule and a large number of explicit solvent molecules (e.g., water) over time by solving Newton's equations of motion, with forces derived from a molecular mechanics force field (e.g., OPLS, AMBER).

For this compound in an aqueous solution, MD simulations can reveal detailed information about its solvation structure and dynamics. Key insights would include:

Hydrogen Bonding: Quantifying the hydrogen bonds formed between the molecule and surrounding water. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor (via its H atom) and an acceptor (via its O atom). Simulations show that pyridine in water accepts, on average, around one hydrogen bond. aip.orgnih.gov

Solvation Shells: Analyzing the structure of water molecules around the solute. This is often done using radial distribution functions (RDFs), g(r), which describe the probability of finding a solvent atom at a certain distance from a solute atom. The location of the first peak in the RDF for the pyridine nitrogen to water hydrogen (N···H-O) would define the first solvation shell.

Molecular Orientation: Determining the preferential orientation of water molecules around different parts of the solute, such as the hydrophobic methyl and ethenyl groups versus the hydrophilic hydroxyl and pyridine nitrogen sites.

| Interaction Site | Average H-Bond Number | First Solvation Shell Peak (Å) | Description |

| Pyridine Nitrogen (as acceptor) | 1.1 | 1.9 | Strong, well-defined H-bond with water. nih.gov |

| Hydroxyl Oxygen (as acceptor) | 1.8 | 2.0 | H-bonds from water to the hydroxyl oxygen. |

| Hydroxyl Hydrogen (as donor) | 0.9 | 1.8 | H-bond from the hydroxyl group to a water molecule. |

Note: Data are representative values based on MD simulations of similar functional groups (pyridine, methanol) in aqueous solution. aip.orgnih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a comprehensive investigation into the scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound this compound remains scarce. Extensive searches for this particular molecule have not yielded sufficient public data to construct a thorough scientific article based on the requested outline.

The searches conducted for this compound, including those using its potential CAS number, did not uncover any specific studies detailing its role in the synthesis of complex organic molecules, its use as a precursor for novel heterocyclic scaffolds, its derivatization for material science applications, or its function in ligand design and coordination chemistry.

It is possible that "this compound" is a novel compound with research that has not yet been published, or it may be an intermediate in proprietary industrial processes. The absence of information prevents a detailed discussion of its synthetic utility and applications as outlined.

For context, related pyridine-containing compounds are known to be valuable in various chemical fields. Pyridine scaffolds are integral to many pharmaceuticals and functional materials. As a class of compounds, substituted pyridines are often explored for their potential in creating complex molecular architectures and for their coordination properties with metal ions. However, without specific data for "this compound," any discussion would be speculative and would not meet the required standard of a scientifically accurate and detailed article.

Therefore, the following sections of the proposed article outline cannot be populated with the requested "thorough, informative, and scientifically accurate content":

Applications of 5 Ethenyl 4 Methylpyridin 3 Yl Methanol As a Synthetic Intermediate and Building Block

Ligand Design and Coordination Chemistry

Development of Chelation Agents

Further research and publication in the scientific community would be necessary to elaborate on the specific applications of this compound.

Application in Catalysis Research

(5-Ethenyl-4-methylpyridin-3-yl)methanol is a highly functionalized pyridine (B92270) derivative with significant potential as a synthetic intermediate and building block in catalysis research. Its unique structure, featuring a coordinating pyridyl nitrogen, a reactive hydroxymethyl group, and a polymerizable ethenyl group, offers multiple avenues for the development of novel catalytic systems. While direct catalytic applications of this specific compound are not extensively documented in mainstream literature, its utility can be inferred from the well-established roles of structurally related pyridine compounds in both homogeneous and heterogeneous catalysis.

The primary applications of this compound in catalysis research can be broadly categorized into two main areas: its use as a ligand for the synthesis of discrete molecular catalysts and its role as a monomer for the creation of polymer-supported catalytic systems.

As a Ligand in Homogeneous Catalysis

The pyridine moiety is a ubiquitous ligand in coordination chemistry and has been extensively used to support a wide array of catalytically active metal centers. The nitrogen atom of the pyridine ring in this compound can coordinate to transition metals, forming stable metal complexes. Furthermore, the adjacent hydroxymethyl group can also participate in coordination, acting as a bidentate N,O-ligand. This chelation can enhance the stability and influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity and selectivity.

The substituents on the pyridine ring, namely the ethenyl and methyl groups, are expected to influence the ligand's electronic properties. The methyl group, being electron-donating, increases the electron density on the pyridine nitrogen, which can enhance its coordination to metal centers. The electronic effect of the ethenyl group is more complex and can vary depending on its interaction with the metal center. These electronic modifications can fine-tune the reactivity of the catalytic metal center.

Palladium(II) complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govacs.org The catalytic effectiveness of these complexes is often correlated with the basicity of the pyridine ligand, which is influenced by the substituents on the ring. nih.gov It is plausible that metal complexes of this compound could exhibit similar catalytic activity in such transformations.

The table below summarizes the catalytic applications of various substituted pyridine ligands, providing a basis for the potential applications of this compound.

| Catalyst Type | Ligand Features | Catalytic Application | Reference |

| Palladium(II) Complexes | 4-Substituted Pyridines | Suzuki-Miyaura and Heck cross-coupling | nih.govacs.org |

| Palladium(II) Complexes | Substituted Pyridines | Carbonylation of nitro compounds, reduction of nitro compounds to amines | nih.gov |

As a Monomer for Polymer-Supported Catalysts

The presence of a vinyl (ethenyl) group on the pyridine ring of this compound makes it an ideal monomer for the synthesis of functional polymers. Through polymerization or copolymerization, this compound can be incorporated into a macromolecular structure, creating a polymer-supported ligand. These polymeric ligands can then be used to immobilize catalytically active metal centers, leading to the development of heterogeneous catalysts.

Polymer-supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for catalyst recycling and reuse, and suitability for continuous flow reactor systems. Poly(4-vinylpyridine) (P4VP), a polymer derived from a structurally related monomer, is widely used as a support for various catalysts. researchgate.net

For instance, P4VP can act as a polydentate ligand to coordinate with metal ions like Au(I) and Zn(II), forming metal-containing polymers with interesting properties. researchgate.net The pyridine units in the polymer chain serve as the coordination sites for the metal ions. Similarly, this compound could be polymerized to create a support where both the pyridine nitrogen and the hydroxymethyl oxygen can participate in metal coordination, potentially leading to catalysts with enhanced stability and activity.

The table below presents examples of the use of poly(vinylpyridine) in catalysis, highlighting the potential of polymers derived from this compound.

| Polymer Support | Functional Group | Catalytic Application | Reference |

| Poly(4-vinylpyridine) | Pyridine | Ligand for Au(I) and Zn(II) cations | researchgate.net |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of (5-Ethenyl-4-methylpyridin-3-yl)methanol is the absence of established synthetic protocols. Future research will need to focus on developing efficient and environmentally benign methods for its preparation. A plausible retrosynthetic analysis suggests that the molecule could be assembled from simpler pyridine (B92270) precursors. Key transformations to explore would include the introduction of the ethenyl and methanol (B129727) functionalities onto a pre-existing 4-methylpyridine (B42270) core.

Potential synthetic strategies could involve:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce the ethenyl group at the 5-position of a suitable pyridyl precursor.

Functional group interconversion: The methanol group could be introduced through the reduction of a corresponding aldehyde or carboxylic acid derivative at the 3-position.

Green chemistry approaches: Future synthetic routes should aim to minimize waste, use less hazardous reagents, and improve atom economy. This could involve exploring catalytic methods over stoichiometric ones and utilizing renewable feedstocks where possible.

A comparative table of potential synthetic approaches is presented below, highlighting hypothetical yields and sustainability metrics.

| Synthetic Route | Key Reaction | Potential Catalyst | Theoretical Yield (%) | Green Chemistry Considerations |

| Route A | Suzuki Coupling | Pd(PPh₃)₄ | 85 | Use of boronic acids, which are generally of low toxicity. |

| Route B | Stille Coupling | PdCl₂(PPh₃)₂ | 80 | Use of organotin reagents, which are toxic. |

| Route C | Heck Reaction | Pd(OAc)₂ | 75 | Avoids the need for pre-functionalized coupling partners. |

Exploration of Novel Reactivity Patterns and Derivatizations

The reactivity of this compound is expected to be dictated by its three key functional groups: the pyridine ring, the ethenyl group, and the primary alcohol. Understanding the interplay of these groups is crucial for the development of novel derivatives.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and it can be quaternized to form pyridinium (B92312) salts. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Ethenyl Group: The vinyl group is susceptible to a wide range of reactions, including polymerization, hydrogenation, oxidation, and addition reactions (e.g., halogenation, hydrohalogenation).

Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether. It can also be substituted to introduce other functional groups.

Future research should systematically investigate the reactivity of each of these sites to build a comprehensive reaction map for this molecule. This will enable the synthesis of a diverse library of derivatives.

Integration with Advanced Catalytic Systems

The development of synthetic routes for this compound and its derivatives will benefit significantly from the integration of advanced catalytic systems.

Homogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, will be instrumental in achieving selective transformations of the ethenyl and pyridyl moieties.

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry.

Biocatalysis: Enzymatic transformations could offer high selectivity and mild reaction conditions for the modification of the alcohol group or other parts of the molecule.

The table below outlines potential catalytic transformations for the derivatization of this compound.

| Transformation | Catalytic System | Potential Product |

| Oxidation of Alcohol | TEMPO/NaOCl | (5-Ethenyl-4-methylpyridin-3-yl)carbaldehyde |

| Hydrogenation of Ethenyl Group | Pd/C, H₂ | (5-Ethyl-4-methylpyridin-3-yl)methanol |

| Hydroformylation of Ethenyl Group | Rh/phosphine catalyst | 2-((4-Methyl-5-(hydroxymethyl)pyridin-3-yl))propanal |

Design of this compound Derivatives with Tailored Properties

A key driver for the future study of this compound will be the design of derivatives with specific, tailored properties for applications in materials science, medicinal chemistry, or catalysis.

Polymer Science: The ethenyl group allows for the incorporation of this molecule as a monomer in polymerization reactions, potentially leading to functional polymers with unique optical, electronic, or thermal properties.

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of this compound could be synthesized and screened for biological activity.

Ligand Design: The pyridine nitrogen and the hydroxyl group could act as coordination sites for metal ions, suggesting potential applications as ligands in coordination chemistry and catalysis.

Computational Design and Machine Learning in Compound Discovery

Given the lack of experimental data, computational methods can play a pivotal role in predicting the properties and reactivity of this compound and guiding future experimental work.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. This can provide insights into the molecule's reactivity and potential reaction pathways.

Molecular Docking: If the compound is investigated for medicinal applications, molecular docking simulations can predict its binding affinity to specific biological targets.

Machine Learning: As more data on this compound and its derivatives become available, machine learning models could be trained to predict properties and biological activities, accelerating the discovery of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.